
3-Chloro-6-iodo-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-iodo-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their unique structural properties and have been extensively studied for their applications in organic electronics, pharmaceuticals, and materials science. The presence of both chlorine and iodine atoms in the 3 and 6 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-9H-carbazole typically involves the halogenation of 9H-carbazole. One common method is the iodination of 9H-carbazole followed by chlorination. For instance, a solution of 9H-carbazole and potassium iodide in acetic acid is heated to 100°C, and potassium iodate is added in portions to achieve iodination . The resulting 3-iodo-9H-carbazole can then be chlorinated using appropriate chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Chloro-6-iodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Chloro-6-iodo-9H-carbazole has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent optoelectronic properties.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of conducting polymers and other advanced materials.
作用機序
The mechanism of action of 3-Chloro-6-iodo-9H-carbazole depends on its specific application. In organic electronics, its high charge carrier mobility and photoconductivity are crucial for its function in devices like OLEDs and OPVs. In pharmaceuticals, the compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways involved can vary based on the specific derivative and application.
類似化合物との比較
Similar Compounds
- 3-Iodo-9H-carbazole
- 3-Bromo-9H-carbazole
- 2-Chloro-9H-carbazole
- 4-Bromo-9H-carbazole
- 2-Phenyl-9H-carbazole
Uniqueness
3-Chloro-6-iodo-9H-carbazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and properties compared to other carbazole derivatives. This dual halogenation allows for versatile chemical modifications and applications in various fields.
特性
CAS番号 |
52693-92-2 |
|---|---|
分子式 |
C12H7ClIN |
分子量 |
327.55 g/mol |
IUPAC名 |
3-chloro-6-iodo-9H-carbazole |
InChI |
InChI=1S/C12H7ClIN/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H |
InChIキー |
JQFHQNIWVCFQAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
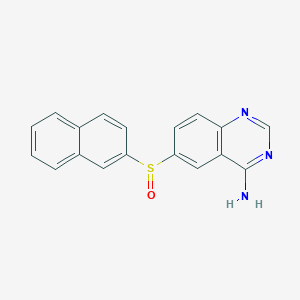
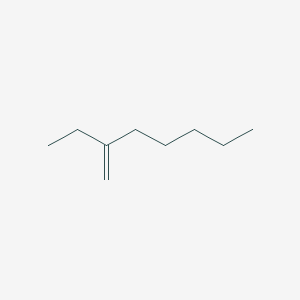
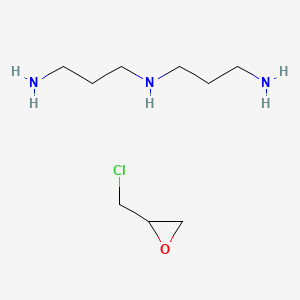
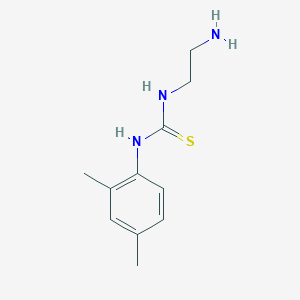
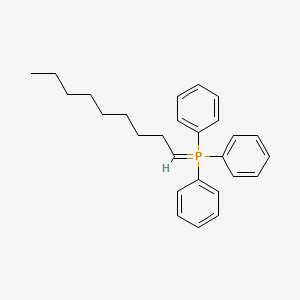
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
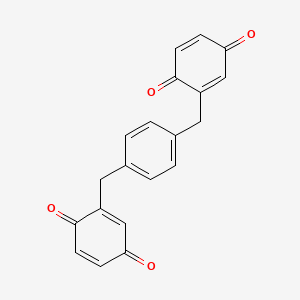
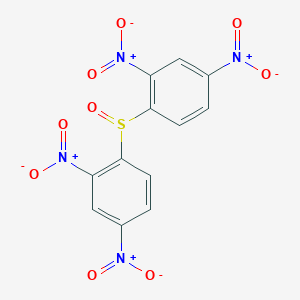
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
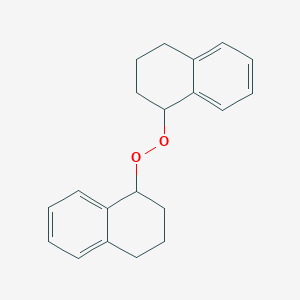
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
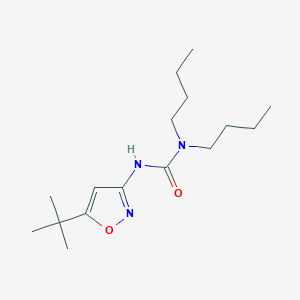
![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)
